5-(3,4-Dichlorophenyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLBNMHCYYSPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352980 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-01-7 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

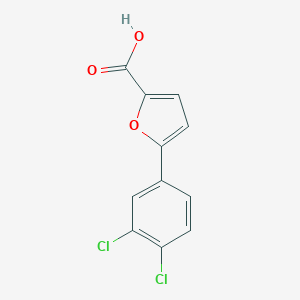

Structure and IUPAC name of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid

An In-Depth Technical Guide to 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid

Introduction: The Significance of Substituted Furans in Modern Chemistry

Heterocyclic compounds form the backbone of medicinal chemistry, with the furan ring being a particularly crucial scaffold in a multitude of physiologically active molecules.[1] Furan, a five-membered aromatic ring containing one oxygen atom, offers a unique combination of electronic properties and structural rigidity.[1][2] Its derivatives are not only found in natural products but are also integral to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] The furan moiety often serves as a bioisostere for the phenyl group, providing modified steric and electronic characteristics that can enhance metabolic stability, improve drug-receptor interactions, and ultimately increase bioavailability.[1]

This guide focuses on a specific, highly functionalized derivative: 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid . The strategic placement of a dichlorinated phenyl ring and a carboxylic acid group on the furan scaffold creates a molecule of significant interest for researchers in drug discovery and materials science. This document provides a comprehensive analysis of its structure, nomenclature, physicochemical properties, a validated synthetic approach, and its potential applications, particularly within the pharmaceutical landscape.

PART 1: Molecular Structure and IUPAC Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity, biological activity, and physical properties.

Deconstructing the Chemical Structure

The structure of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is composed of three key components:

-

Furan Ring: A five-membered aromatic heterocycle with the formula C₄H₄O.[2] According to IUPAC nomenclature, the oxygen atom is assigned position 1, and the numbering proceeds sequentially around the ring.

-

Carboxylic Acid Group (-COOH): This is the principal functional group and is attached to the furan ring at position 2. The presence of this acidic group significantly influences the molecule's solubility and its potential to form salts and esters.[4][5]

-

3,4-Dichlorophenyl Group: A benzene ring substituted with two chlorine atoms at the meta (3) and para (4) positions. This group is attached to the furan ring at position 5. The chlorine atoms are electron-withdrawing groups, which modulate the electronic properties of the entire molecule.

The planarity between the furan and phenyl rings is a notable feature of similar 5-phenyl-furan-2-carboxylic acids, suggesting extensive electron delocalization across the molecule.[6]

Caption: Structure of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid.

IUPAC Nomenclature Explained

The formal name, 5-(3,4-dichlorophenyl)furan-2-carboxylic acid , is derived systematically according to IUPAC rules.[7]

-

Parent Hydride: The core heterocyclic system is "furan". Furan is a retained name in IUPAC nomenclature and is preferred over its systematic name, "oxole".[8]

-

Principal Functional Group: The carboxylic acid (-COOH) group is the highest priority functional group present. When a carboxylic acid is attached to a ring, the suffix "-carboxylic acid" is used.

-

Numbering: The numbering of the furan ring begins with the heteroatom (oxygen) as position 1. The carboxylic acid is at position 2, making the core "furan-2-carboxylic acid". This is also commonly known as 2-furoic acid.[4][5]

-

Substituent: The dichlorinated phenyl group is treated as a substituent. It is located at position 5 of the furan ring.

-

Substituent Nomenclature: The phenyl group itself is substituted. The chlorine atoms are at positions 3 and 4 of the phenyl ring (where the point of attachment to the furan is position 1 of the phenyl ring). This gives the prefix "3,4-dichloro".

-

Assembly: Combining these parts, the full IUPAC name is constructed: The substituent at position 5 is "(3,4-dichlorophenyl)", and the parent structure is "furan-2-carboxylic acid". This leads to the final name: 5-(3,4-dichlorophenyl)furan-2-carboxylic acid .[7]

PART 2: Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, including solubility, membrane permeability, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₂O₃ | [7][9][10] |

| Molecular Weight | 257.07 g/mol | [7][9][10] |

| Appearance | White to off-white crystalline powder (typical for related compounds) | |

| Melting Point | 236-240 °C | [9] |

| XLogP3 | 3.8 | [7][9] |

| Hydrogen Bond Donor Count | 1 | [7][9] |

| Hydrogen Bond Acceptor Count | 3 | [7][9] |

| Rotatable Bond Count | 2 | [7][9] |

| Topological Polar Surface Area | 50.4 Ų | [7][9] |

| Complexity | 272 | [7][9] |

| CAS Number | 54023-01-7 | [7][9][10] |

Data sourced from PubChem and other chemical suppliers. XLogP3 is a computed measure of hydrophobicity.

PART 3: Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes to substituted furans exist, a robust and common approach involves the hydrolysis of a corresponding ester.[6][11] The ester precursor itself can be synthesized through various coupling or condensation reactions. Below is a detailed, field-proven protocol for a plausible synthesis.

Proposed Synthetic Pathway: Ester Hydrolysis

The synthesis of 5-phenyl-furan-2-carboxylic acids is often achieved via the saponification (base-catalyzed hydrolysis) of the corresponding methyl or ethyl ester.[6] This method is reliable, high-yielding, and uses common laboratory reagents.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid.[6]

Materials and Reagents:

-

Methyl 5-(3,4-dichlorophenyl)furan-2-carboxylate (precursor)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of methyl 5-(3,4-dichlorophenyl)furan-2-carboxylate (1.0 eq) in a 2:1 mixture of H₂O and MeOH, add NaOH (3.0 eq).

-

Rationale: A mixed solvent system ensures the solubility of both the organic ester and the inorganic base. A molar excess of NaOH drives the hydrolysis reaction to completion.

-

-

Saponification: Stir the reaction mixture at reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating to reflux provides the necessary activation energy for the saponification reaction, which involves the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon.

-

-

Solvent Removal: After cooling to room temperature, partially concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.

-

Rationale: Removing the organic co-solvent prevents it from interfering with the subsequent aqueous extraction.

-

-

Acidification: Carefully add 1 M HCl dropwise to the aqueous residue while stirring until the pH of the solution reaches 3-4. A precipitate of the carboxylic acid should form.

-

Rationale: Acidification protonates the carboxylate salt intermediate, rendering the desired carboxylic acid product, which is significantly less soluble in water, causing it to precipitate.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.

-

Rationale: Ethyl acetate is a suitable organic solvent for extracting the moderately polar carboxylic acid from the aqueous phase. Repeated extractions ensure a high recovery yield.

-

-

Drying and Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, 5-(3,4-dichlorophenyl)furan-2-carboxylic acid.

-

Rationale: Anhydrous Na₂SO₄ removes residual water from the organic phase. Evaporation of the solvent leaves the purified solid product.

-

PART 4: Applications in Drug Development and Research

The furan scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid suggests several promising avenues for research and development.

Potential as an Anticancer Agent

Many compounds containing a substituted phenyl-furan core have been investigated as potential anticancer drugs.[12] A key mechanism of action for such agents is the inhibition of tubulin polymerization.[13] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a prime target for cancer therapy.[13] The design of novel 5-(4-chlorophenyl)furan derivatives has yielded compounds with potent cytotoxicity against leukemia cell lines, acting as colchicine binding site inhibitors.[13] The 3,4-dichloro substitution on the phenyl ring of the title compound could offer unique interactions within the colchicine binding pocket of tubulin, making it a compelling candidate for further investigation in this area.

Role in Antimicrobial Research

The class of 5-phenyl-furan-2-carboxylic acids has recently emerged as a novel class of potential antitubercular therapeutics.[6] These compounds have been shown to target iron acquisition in mycobacterial species, a critical pathway for the survival and virulence of pathogens like Mycobacterium tuberculosis.[6] Given the urgent need for new antibiotics to combat resistant strains, exploring the activity of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid against various bacterial and fungal pathogens is a logical and promising research direction.

Application as a Chemical Probe and Building Block

Beyond direct therapeutic applications, this molecule serves as a valuable building block in organic synthesis.[3] The carboxylic acid and the furan ring are versatile functional groups that can participate in a wide range of chemical transformations, allowing for the creation of more complex molecules, libraries for high-throughput screening, and functional materials.[3][14] Furthermore, furan dicarboxylic acids have been implicated in various biological processes and can be used as endogenous markers or probes to study disease states like uremia.[15]

References

- 5-Formyl-2-furancarboxylic acid - Chem-Impex. (n.d.).

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2021). Molbank, 2021(4), M1293. [Link]

- 5-(3 4-DICHLOROPHENYL)-2-FURONIC ACID. (n.d.). Echemi.

- Furan 2,5-Dicarboxylic Acid in Pharmaceuticals. (n.d.). Sarchem Labs.

- 5-(3,4-Dichlorophenyl)-2-furoic acid synthesis. (n.d.). ChemicalBook.

-

5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Synthesis and Characterization of Furanic Compounds. (2015).

-

2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

-

2-Furancarboxylic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Furan. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2012).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Libyan Journal of Medical Sciences.

- IUPAC nomenclature of organic chemistry. (n.d.).

-

Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. (1989). Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1591-1598. [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2020). Future Medicinal Chemistry, 12(11), 1015-1033. [Link]

- Structure: Molecular formula= C4H4O Nomenclature= 1-Oxole or Oxacyclopent-2,4-diene Preparation: 1. Paal-Knorr synthesis. (n.d.).

- What are the IUPAC names of pyrrole, furan and pyridine? (2017). Quora.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Furancarboxylic acid [webbook.nist.gov]

- 5. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. echemi.com [echemi.com]

- 10. 5-(3,4-Dichlorophenyl)-2-furoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Furan synthesis [organic-chemistry.org]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-(3,4-Dichlorophenyl)furan-2-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectroscopic analysis, offering insights into the structural elucidation of this compound. While experimental data for this specific molecule is not widely available, this guide presents a robust predictive analysis based on foundational spectroscopic principles and data from analogous compounds.

Introduction

5-(3,4-Dichlorophenyl)furan-2-carboxylic acid, with the molecular formula C₁₁H₆Cl₂O₃ and a molecular weight of 257.07 g/mol , is a halogenated aromatic furan derivative.[1] The presence of the furan ring, a carboxylic acid functional group, and a dichlorophenyl moiety gives this molecule distinct chemical properties that are of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in the research and development pipeline, making a thorough understanding of its spectral characteristics essential. This guide will explore the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The molecule consists of a central furan ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3,4-dichlorophenyl group.

Figure 1: Chemical structure of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted spectra based on known chemical shifts of similar structures.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Multiplet | 2H | Phenyl H |

| ~7.6-7.7 | Multiplet | 1H | Phenyl H |

| ~7.4 | Doublet | 1H | Furan H |

| ~7.2 | Doublet | 1H | Furan H |

Interpretation:

-

Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (around 13.0 ppm) due to the acidic nature of the carboxylic acid proton.

-

Phenyl Protons: The 3,4-dichlorophenyl group will show a complex splitting pattern in the aromatic region. We expect three protons with distinct chemical shifts and coupling patterns.

-

Furan Protons: The two protons on the furan ring are expected to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the dichlorophenyl group. For comparison, the protons of 2-furoic acid appear at approximately 6.64, 7.22, and 7.90 ppm in DMSO.[2]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | -COOH |

| ~150-155 | Furan C (substituted) |

| ~145-150 | Furan C (substituted) |

| ~130-135 | Phenyl C (substituted) |

| ~125-130 | Phenyl C-H |

| ~120-125 | Phenyl C-H |

| ~115-120 | Furan C-H |

| ~110-115 | Furan C-H |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at a downfield position, typically around 160 ppm.

-

Aromatic and Furan Carbons: The remaining carbon signals will appear in the aromatic region (110-155 ppm). The carbons directly attached to the electron-withdrawing chlorine atoms and the oxygen of the furan ring will be shifted further downfield. The ¹³C NMR of 2-furoic acid shows signals at 112.52, 118.16, 145.38, 147.44, and 159.81 ppm in DMSO.[2]

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid, the exact mass is 255.9694 Da.[1]

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 257, with a characteristic isotopic pattern due to the two chlorine atoms.

-

Loss of -OH: A fragment at m/z 240, corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH: A fragment at m/z 212, resulting from the loss of the carboxylic acid group.

-

Further Fragmentation: Subsequent fragmentation of the dichlorophenylfuran cation could lead to the loss of chlorine atoms or cleavage of the furan ring.

Figure 3: A simplified proposed fragmentation pathway for 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid would show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Carboxylic acid/Furan |

| ~1000-1100 | C-O-C stretch | Furan |

| ~800-900 | C-Cl stretch | Aryl halide |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3]

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

Aromatic and Furan Vibrations: The C=C stretching vibrations of the phenyl and furan rings will appear in the 1600-1470 cm⁻¹ region.

-

C-O and C-Cl Stretches: The C-O stretches of the carboxylic acid and furan ether linkage, as well as the C-Cl stretches, will be present in the fingerprint region. For carboxylic acids, the C-O stretching peak generally appears between 1320 and 1210 cm⁻¹.[4]

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. By leveraging established spectroscopic principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy features. This information serves as a valuable resource for researchers in the identification, characterization, and quality control of this and related compounds. The provided methodologies and interpretations are intended to guide experimental work and data analysis in the fields of chemical synthesis and drug development.

References

-

PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of Dichlorophenyl Furan Derivatives: Mechanisms, Applications, and Methodologies

Executive Summary

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] When functionalized with a dichlorophenyl moiety, the resulting derivatives exhibit a remarkable enhancement in therapeutic potential, demonstrating a broad spectrum of activities including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of dichlorophenyl furan derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a comprehensive review of the current landscape but also detailed experimental protocols to empower further investigation and development in this promising area of therapeutic science.

Introduction and Synthetic Landscape

Furan, a five-membered aromatic heterocycle, serves as a versatile pharmacophore in the design of novel therapeutic agents.[1][3] The introduction of a dichlorophenyl group is a strategic chemical modification known to modulate lipophilicity, metabolic stability, and receptor-binding interactions, often leading to enhanced biological efficacy. This guide focuses specifically on these derivatives, exploring the molecular underpinnings of their therapeutic effects.

The synthesis of these compounds typically involves multi-step reactions, providing a diverse chemical space for exploration. Common synthetic strategies include:

-

Cyclization of Schiff Bases: Reaction of furfuraldehyde with appropriately substituted dichlorophenyl amines yields Schiff bases, which can be further cyclized to form derivatives like azetidin-2-ones and thiazolidine-4-ones.[4][5]

-

Paal-Knorr Furan Synthesis: The reaction between α-haloketones and β-dicarbonyl compounds under basic conditions is a fundamental method to construct the core furan ring, which can then be further modified.[6]

-

Condensation Reactions: The synthesis of more complex fused systems, such as benzofurans, can be achieved through methods like the condensation of hydroxybenzonitrile derivatives with bromoacetates.[7]

Understanding these synthetic origins is crucial as the substitution patterns on both the furan and dichlorophenyl rings dictate the specific biological activity and potency of the final compound.[8]

Anticancer Activity: Targeting Cellular Proliferation

Dichlorophenyl furan derivatives have emerged as significant candidates in oncology research, primarily due to their ability to disrupt fundamental processes of cancer cell proliferation and survival.

Primary Mechanism: Tubulin Polymerization Inhibition

A principal mechanism of action for many potent dichlorophenyl furan derivatives is the disruption of microtubule dynamics.[9] Microtubules, polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle during cell division.[9][10]

Certain dichlorophenyl furan compounds act as potent microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[9][11] This interaction prevents the polymerization of tubulin into microtubules. The resulting failure to form a functional mitotic spindle leads to cell cycle arrest, specifically in the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10][11] Several novel pyridine and pyrazoline derivatives incorporating a 5-(4-chlorophenyl)furan moiety have demonstrated exceptional potency, with IC50 values more potent than the natural agent colchicine.[9][11]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Modulation of Oncogenic Signaling Pathways

Beyond microtubule disruption, other dichlorophenyl furan derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer. Studies have shown that certain compounds can promote the activity of the tumor suppressor protein PTEN.[6] This, in turn, suppresses the pro-survival PI3K/Akt pathway and the Wnt/β-catenin signaling cascade, both of which are crucial for cancer cell growth, proliferation, and metastasis.[6]

Quantitative Anticancer Data

The antiproliferative effects of these compounds have been quantified against various human cancer cell lines.

| Compound Class/Example | Target Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

| Pyrazoline Derivative (7c) | Leukemia (SR) | 0.09 | Tubulin Polymerization Inhibitor | [9] |

| Pyrazoline Derivative (7e) | Leukemia (SR) | 0.05 | Tubulin Polymerization Inhibitor | [9] |

| Pyridine Derivative (11a) | Leukemia (SR) | 0.06 | Tubulin Polymerization Inhibitor | [9] |

| Furan Precursor (1) | Cervical (HeLa) | < 8.79 | PTEN/PI3K/Akt & Wnt/β-catenin | [6] |

| Furan Derivative (24) | Colorectal (SW620) | Moderate Potency | PTEN/PI3K/Akt & Wnt/β-catenin | [6] |

Antimicrobial and Anti-inflammatory Potential

Broad-Spectrum Antimicrobial Activity

The dichlorophenyl furan scaffold has proven effective against a range of microbial pathogens. Derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacteria.[3][12][13] The mechanism often involves the inhibition of essential cellular processes or the disruption of microbial cell membrane integrity. Antifungal properties against species like Candida and Aspergillus have also been reported for the broader furan class.[2]

| Compound/Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| 2,4-disubstituted furan (8D, 8F) | Escherichia coli | 100 | [12] |

| 2,4-disubstituted furan (8E, 8F) | Proteus vulgaris | 100 | [12] |

| 3,5-disubstituted furan | Bacillus subtilis | 200 | [14] |

| 3,5-disubstituted furan | Escherichia coli | 200 | [14] |

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of numerous diseases. Dichlorophenyl furan derivatives exhibit potent anti-inflammatory effects through a dual-pronged approach.

-

COX Enzyme Inhibition: Similar to classic non-steroidal anti-inflammatory drugs (NSAIDs), some furan derivatives directly inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[15][16]

-

NF-κB Pathway Suppression: A more profound mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] In response to stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκB-α, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6. Certain furan derivatives prevent the phosphorylation of IκB-α, thereby blocking NF-κB activation and shutting down this inflammatory cascade at its source.[16]

Caption: Inhibition of the NF-κB pathway by dichlorophenyl furan derivatives.

Key Experimental Methodologies

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a cornerstone for evaluating a compound's antiproliferative activity by measuring the metabolic activity of cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenyl furan derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins, providing mechanistic insight into a compound's effect on cellular pathways.

Caption: Standardized workflow for Western Blot analysis.

-

Causality: Each step is critical for a valid result. Protein quantification (Step 2) ensures equal loading of protein across all samples, which is essential for accurate comparison. The blocking step (Step 5) prevents non-specific binding of antibodies, ensuring the signal detected is specific to the protein of interest.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the dichlorophenyl furan derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives

Dichlorophenyl furan derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory disorders. Their ability to interact with multiple, well-validated biological targets—such as tubulin, NF-κB, and key oncogenic kinases—underscores their value in modern drug discovery. The structure-activity relationship studies indicate that fine-tuning the substitution patterns on the aromatic rings can lead to compounds with enhanced potency and selectivity.[8][17]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their bioavailability and reduce potential off-target effects. In vivo studies in relevant animal models are the critical next step to validate the promising in vitro data. Furthermore, exploring synergistic combinations of these derivatives with existing chemotherapeutic or anti-inflammatory agents could open new avenues for treating complex and resistant diseases.

References

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785–1801. [Link]

-

Jończyk, J., Kwiecień, H., & Wesołowska, A. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(23), 7808. [Link]

-

World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. WJPR. [Link]

-

Al-Warhi, T., Rizvi, S. U. M. D., & Al-Omair, M. A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(7), 3192. [Link]

-

El-Sayed, N. A. E., El-Bendary, E. R., & Ghaly, M. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 488. [Link]

-

Journal of Cardiovascular Disease Research. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. JCDR. [Link]

-

Basher, A. A., Al-Karmalawy, A. A., & Ezeldein, E. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(14), 5437. [Link]

-

Goudarzi, M., Navidpour, L., & Riazi, G. H. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 246-255. [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785-1801. [Link]

-

Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

-

Malladi, S., Nadh, R. V., Babu, K. S., & Babu, P. S. (2017). Synthesis and antibacterial activity studies of 2, 4- di substituted furan derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 267-274. [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., & El-Sayed, M. A. A. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(16), 3749. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity. IJPBMS. [Link]

-

Geronikaki, A., Lagunin, A., & Hadjipavlou-Litina, D. (2003). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Inflammopharmacology, 11(2), 219-231. [Link]

-

Singh, A., & Sharma, P. K. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry, 8(6), 434. [Link]

-

Unknown. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(1), 108-118. [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., & El-Sayed, M. A. A. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760. [Link]

-

Unknown. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. ijrti.org. [Link]

-

Hsieh, H. K., Tsao, L. T., & Wang, J. P. (2000). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Pharmaceutical Research, 17(6), 719-724. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2014). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2023). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 28(18), 6530. [Link]

-

Kim, K. S., Choi, H. W., & Yoon, G. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(5), 1496-1510. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijrti.org [ijrti.org]

- 15. mdpi.com [mdpi.com]

- 16. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis of 5-(3,4-Dichlorophenyl)furan-2-carboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-(3,4-dichlorophenyl)furan-2-carboxylic acid, a substituted furoic acid derivative with potential applications in medicinal chemistry and materials science. The furan scaffold is a privileged structure in drug discovery, and its derivatives have exhibited a wide range of biological activities, including anticancer and antimicrobial properties. This guide details a robust and accessible synthetic protocol via the Meerwein arylation of furan-2-carboxylic acid. It includes an in-depth discussion of the reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction: The Significance of Furan-Containing Scaffolds

Furan, a five-membered aromatic heterocycle, is a cornerstone in the design of pharmacologically active molecules. Its unique electronic and steric properties allow it to serve as a versatile scaffold, often acting as a bioisostere for phenyl rings, which can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[1] The incorporation of a furan moiety has given rise to a plethora of drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2]

The target molecule, 5-(3,4-dichlorophenyl)furan-2-carboxylic acid, combines the furan core with a dichlorinated phenyl ring. The presence of chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Aryl-substituted furans, in particular, are of significant interest. For instance, 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics for targeting iron acquisition in mycobacterial species, highlighting their potential as novel antitubercular agents.[3] The synthesis of analogs such as 5-(3,4-dichlorophenyl)furan-2-carboxylic acid is a logical step in the exploration of structure-activity relationships (SAR) within this chemical class.

This guide provides a detailed protocol for the synthesis of 5-(3,4-dichlorophenyl)furan-2-carboxylic acid, empowering researchers to access this and similar compounds for further investigation in drug discovery and materials science.

Synthetic Strategy: The Meerwein Arylation Approach

The chosen synthetic route for the preparation of 5-(3,4-dichlorophenyl)furan-2-carboxylic acid is the Meerwein arylation of furan-2-carboxylic acid. This method offers a direct and efficient way to introduce the 3,4-dichlorophenyl group onto the furan ring. The key steps of this synthesis are outlined below.

Figure 1: Overall workflow for the synthesis of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid.

The reaction proceeds via the in-situ formation of a diazonium salt from 3,4-dichloroaniline, which then undergoes a copper-catalyzed radical coupling with furan-2-carboxylic acid. The causality behind this choice of reaction lies in its operational simplicity and the ready availability of the starting materials.

Mechanism of the Meerwein Arylation

The Meerwein arylation is a radical-based reaction. The key mechanistic steps are as follows:

-

Diazotization: 3,4-Dichloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to generate the corresponding 3,4-dichlorobenzenediazonium chloride.

-

Radical Formation: The copper(II) catalyst is reduced in situ or a copper(I) salt can be used to initiate the radical formation. The diazonium salt is reduced by a single electron transfer from a copper(I) species, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Arylation: The highly reactive 3,4-dichlorophenyl radical adds to the electron-rich furan ring of furan-2-carboxylic acid, typically at the C5 position due to steric and electronic factors.

-

Oxidation and Rearomatization: The resulting radical intermediate is oxidized, and subsequent loss of a proton leads to the rearomatization of the furan ring, yielding the desired 5-aryl-substituted product.

Sources

- 1. Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to In Vivo Experimental Design with Furan-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of the Furan Moiety in Drug Development

The furan ring, a five-membered aromatic heterocycle, is a versatile and valuable scaffold in medicinal chemistry.[1][2] Its unique steric and electronic properties often enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability, making it a common feature in a wide array of therapeutics, from antimicrobials to anticancer agents.[1][2] However, this structural alert harbors a significant challenge: the potential for metabolic activation into toxic intermediates.[1][3] This duality necessitates a robust and nuanced approach to in vivo experimental design.

The primary mechanism of furan-related toxicity involves its oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, primarily in the liver.[4][5][6] This bioactivation process generates highly reactive, electrophilic metabolites, such as cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules like proteins and DNA.[3][4][7][8][9] This adduction can disrupt cellular homeostasis, deplete crucial antioxidants like glutathione (GSH), and ultimately lead to cytotoxicity, organ damage (hepatotoxicity being the most common), and even carcinogenicity.[3][4][5]

Therefore, the central challenge in designing in vivo studies for furan-based compounds is to balance the assessment of therapeutic efficacy with a rigorous investigation of potential toxicity. This guide provides a comprehensive framework for structuring these studies, from initial compound characterization to detailed pathological analysis, ensuring both scientific integrity and the generation of reliable, translatable data.

Part 1: Pre-Study Compound Characterization & Formulation

A successful in vivo study begins long before the first dose is administered. Thorough characterization of the test compound is paramount. The causality is simple: if you don't understand the fundamental properties of your compound, you cannot design a study that produces meaningful or reproducible results.

Physicochemical Properties: A foundational understanding of solubility, stability, and lipophilicity (LogP) is critical. These parameters dictate the feasibility of different administration routes and inform the selection of an appropriate vehicle for dosing.

Table 1: Essential Pre-Formulation Data for a Hypothetical Furan-Based Compound (FBC-1)

| Parameter | Value | Implication for In Vivo Design |

| Molecular Weight | 350.4 g/mol | Influences diffusion and transport across membranes. |

| Aqueous Solubility | < 0.1 µg/mL | Poor solubility necessitates enabling formulation strategies (e.g., lipid-based, solid dispersion). |

| LogP | 4.2 | High lipophilicity suggests good membrane permeability but also potential for poor aqueous solubility. |

| pKa | 8.5 (basic) | Influences solubility at different physiological pH values (e.g., stomach vs. intestine). |

| Stability in Vehicle | Stable for 4h at RT | Determines the window for dose preparation and administration. |

Formulation Strategies for Poorly Soluble Furans: Many novel drug candidates are poorly water-soluble. Administering a poorly dissolved compound can lead to low and highly variable bioavailability, rendering the study results inconclusive.[10]

-

Expert Insight: The goal is not just to get the compound into the animal, but to ensure it is absorbed consistently. For BCS Class II compounds (high permeability, low solubility), enhancing solubility is key.

-

Common Approaches:

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[10]

-

Solid Dispersions: Techniques like hot-melt extrusion or spray drying disperse the drug in a polymer matrix at a molecular level, enhancing dissolution.[11]

-

Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[12]

-

Co-solvents: A mixture of solvents (e.g., PEG400, DMSO, ethanol) can be used, but potential vehicle toxicity must be assessed in a dedicated control group.

-

Part 2: Strategic In Vivo Model Selection

The choice of animal model is one of the most critical decisions in the experimental design. For furan-based compounds, this choice is dictated primarily by metabolic similarity to humans.

Species-Specific Metabolism: The expression and activity of CYP enzymes, especially CYP2E1, can vary significantly between species.[3] This directly impacts the rate of bioactivation and, consequently, the observed toxicity.[4] For example, species differences in the turnover of furosemide to stable metabolites explain the variance in hepatotoxicity observed between rats and mice.[4]

-

Recommendation: Rodents (mice and rats) are commonly used for initial toxicity and efficacy screening due to their well-characterized biology and availability.[13][14] However, data from in vitro studies using human liver microsomes or hepatocytes should be compared with animal data to justify model selection.[5] If significant metabolic differences are identified, a non-rodent species (e.g., dog, non-human primate) may be required for toxicology studies intended to support clinical development, in line with regulatory guidelines.[15][16]

Disease-Specific Models: For efficacy studies, the animal model must recapitulate the human disease state. For example, in oncology, this would involve xenograft or syngeneic tumor models. For anti-inflammatory compounds, models of induced inflammation (e.g., LPS challenge) would be appropriate.

Part 3: Experimental Design & Dosing Strategy

A well-structured experimental design is essential for generating statistically significant and interpretable data. This includes careful consideration of the route of administration, dose selection, and study duration.

Route of Administration: The intended clinical route should be used whenever possible. For oral compounds, administration via oral gavage is standard. The formulation must be suitable for the chosen route and volume limits for the selected species must be respected.

Dose Selection and Range-Finding:

-

Trustworthiness: A robust dose-response relationship is a self-validating system. The study must include a vehicle control group and a minimum of three dose levels.[17]

-

Dose-Range Finding (DRF) Study: A preliminary, short-duration study with a wide range of doses is conducted to identify the maximum tolerated dose (MTD) and to select appropriate doses for the main study.

-

Main Study Dosing:

-

Low Dose: A dose that is expected to be pharmacologically active but produces no observable toxicity.

-

Mid Dose: An intermediate dose to help define the dose-response curve.

-

High Dose: A dose that is expected to produce some evidence of toxicity, often the MTD determined in the DRF study. This helps to identify target organs of toxicity.

-

Table 2: Sample Design for a 14-Day Subchronic Toxicity Study in Rats

| Group | Treatment | Dose Level (mg/kg/day) | N (Male/Female) | Rationale |

| 1 | Vehicle Control | 0 | 10 / 10 | Establishes baseline and controls for vehicle effects. |

| 2 | FBC-1 | 10 | 10 / 10 | No-Observed-Adverse-Effect Level (NOAEL) based on DRF. |

| 3 | FBC-1 | 50 | 10 / 10 | Intermediate dose to characterize dose-response. |

| 4 | FBC-1 | 200 | 10 / 10 | MTD; expected to induce observable, non-lethal toxicity. |

| 5 | Recovery Group | 200 | 5 / 5 | Dosed for 14 days, observed for an additional 14 days to assess reversibility of findings. |

Part 4: Core Protocols & Methodologies

Detailed, standardized protocols are the bedrock of reproducible science. The following sections outline key procedures.

Protocol 1: Formulation and Administration (Oral Gavage)

-

Preparation: Calculate the required amount of FBC-1 based on the highest dose and concentration. If a suspension, ensure uniform particle size. If a solution, ensure the compound is fully dissolved. Prepare fresh daily unless stability data supports longer storage.

-

Vehicle: Select an appropriate vehicle (e.g., 0.5% methylcellulose in water for suspensions; PEG400/water for solutions).

-

Dose Calculation: Adjust dose volume for each animal based on the most recent body weight measurement.

-

Administration:

-

Gently restrain the animal (rat or mouse).

-

Measure the distance from the tip of the nose to the last rib to estimate the length of the gavage needle required.

-

Insert a ball-tipped gavage needle gently into the esophagus. Do not force the needle.

-

Administer the calculated volume slowly to prevent regurgitation.

-

Observe the animal for a few minutes post-dosing to ensure no adverse effects.

-

Protocol 2: In-Life Monitoring and Sample Collection

-

Clinical Observations: Conduct daily cage-side observations and a more detailed weekly physical examination. Note any changes in activity, posture, fur condition, or respiration.

-

Body Weights: Record body weights prior to dosing and at least weekly thereafter.

-

Food Consumption: Measure food intake weekly.

-

Blood Sampling (Interim): For pharmacokinetic (PK) or biomarker analysis, collect blood via a suitable route (e.g., tail vein in rats).

-

Use appropriate anticoagulant tubes (e.g., K2-EDTA for plasma, serum separator tubes for serum).

-

Process samples promptly by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).

-

Store plasma/serum at -80°C until analysis.

-

-

Terminal Procedure (Necropsy):

-

Anesthetize the animal deeply (e.g., with isoflurane) followed by exsanguination via cardiac puncture for terminal blood collection.

-

Perform a gross pathological examination of all organs and tissues.

-

Collect designated organs. Weigh key organs (e.g., liver, kidneys, spleen).

-

Preserve tissues for histopathology by placing them in 10% neutral buffered formalin.

-

Part 5: Endpoint Analysis - The Focus on Furan-Specific Toxicity

Analysis must cover both standard toxicological endpoints and those specifically relevant to furan-mediated toxicity.

Clinical Pathology

-

Hematology: Evaluate red blood cells, white blood cells, and platelets to assess effects on the hematopoietic system.

-

Clinical Chemistry: This is critical for assessing liver injury.

-

Key Liver Biomarkers:

-

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Enzymes released from damaged hepatocytes.

-

Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Markers of cholestasis (bile flow obstruction).

-

Total Bilirubin (TBIL): Indicates impaired liver conjugation and excretion function.

-

-

Histopathology

A systematic evaluation of tissues, especially the liver, is mandatory.[18][19]

-

Process: Formalin-fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Evaluation: A board-certified veterinary pathologist should examine the slides.[18] Key patterns of liver injury to look for include:

-

Hepatocellular necrosis (centrilobular necrosis is common with metabolic bioactivation).[20]

-

Inflammation (hepatitis).

-

Steatosis (fatty change).

-

Cholestasis.

-

Fibrosis (in chronic studies).

-

-

Scoring: A semi-quantitative scoring system should be used to grade the severity of lesions for objective comparison between groups.[19][21][22]

Mechanistic Toxicology: Going Deeper

For furan compounds, it is often necessary to investigate the mechanism of toxicity.

-

Reactive Metabolite Trapping: In vitro studies using liver microsomes or hepatocytes incubated with the furan compound and a trapping agent like glutathione (GSH) or N-acetylcysteine (NAC) can identify the formation of reactive intermediates.[6][23]

-

Glutathione Depletion: Measure GSH levels in liver tissue from treated animals. Significant depletion of GSH is a hallmark of detoxification of reactive electrophiles and suggests oxidative stress.[3][4]

-

Covalent Binding Studies: Using a radiolabeled version of the compound can allow for the quantification of covalent binding to liver proteins, providing direct evidence of macromolecular adduction.

Part 6: Visualization of Key Pathways and Workflows

Understanding the underlying mechanism and the experimental flow is enhanced by visualization.

Furan Metabolic Activation Pathway

The following diagram illustrates the critical pathway from a parent furan compound to cellular damage, highlighting the central role of CYP450-mediated bioactivation.

Caption: CYP450-mediated oxidation of furans to reactive metabolites leading to detoxification or cellular toxicity.

General In Vivo Study Workflow

This workflow provides a high-level overview of the key stages of an in vivo study, from planning to final reporting.

Caption: A streamlined workflow for conducting a typical in vivo toxicology study.

Conclusion

Designing in vivo experiments for furan-based compounds requires a proactive and mechanism-aware approach. The potential for metabolic activation is not a barrier to development but a critical parameter that must be thoroughly investigated. By integrating robust formulation science, careful model selection, comprehensive endpoint analysis, and a deep understanding of the underlying toxicology, researchers can successfully navigate the challenges posed by this important chemical class. This structured approach ensures the generation of high-quality, reliable data essential for making informed decisions in drug development and ultimately protecting patient safety.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

-

Singh, R., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Drug Delivery and Therapeutics, 14(4), 1-8. [Link]

-

Boyd, M. R., & Burka, L. T. (1985). Toxicity mediated by reactive metabolites of furans. Journal of Pharmacology and Experimental Therapeutics, 234(3), 693-698. [Link]

-

Kedderis, G. L., et al. (1995). Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. Toxicology and Applied Pharmacology, 133(1), 58-66. [Link]

-

Ravindranath, V., & Boyd, M. R. (1984). Reactive metabolites from the bioactivation of toxic methylfurans. Science, 224(4651), 884-886. [Link]

-

Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Kleiner, D. E. (2017). The histopathological evaluation of drug-induced liver injury. Histopathology, 70(1), 81-93. [Link]

-

Monks, T. J., & Lau, S. S. (1997). Glutathione conjugation as a mechanism for the transport of reactive metabolites. Toxicology, 120(1-2), 1-13. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2533. [Link]

-

Hypha Discovery. (n.d.). GSH & NAC Conjugates - Metabolite Synthesis. Retrieved from [Link]

-

Nalbantoglu, I. (2023). Histological and Molecular Evaluation of Liver Biopsies: A Practical and Updated Review. Diagnostics, 13(14), 2389. [Link]

-

HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

-

Peterson, L. A. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]

-

Gates, L. A., et al. (2012). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 25(9), 1935-1944. [Link]

-

Kumar, M., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets, 25. [Link]

-

Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615-626. [Link]

-

ResearchGate. (2022). Design strategy of the prepared furan-based compounds. [Link]

-

Watkins, P. B., et al. (2015). Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations. Hepatology, 61(2), 661-670. [Link]

-

Matter, B. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-601. [Link]

-

ResearchGate. (2025). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. [Link]

-

Al-Griw, M. A. H. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Pharmaceutical Research International, 34(23A), 1-10. [Link]

-

Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(5), 241. [Link]

-

U.S. Food and Drug Administration. (2000). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]

-

Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Retrieved from [Link]

-

Singh, D., et al. (2016). Animal models of hepatotoxicity. ResearchGate. [Link]

-

ResearchGate. (n.d.). The histopathological evaluation of the liver. [Link]

-

Wang, K. (2017). The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. [Link]

-

Auxo-Chromo-Fours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

-

Forkert, P. G., et al. (1994). Conjugation of glutathione with the reactive metabolites of 1, 1-dichloroethylene in murine lung and liver. Journal of Pharmacology and Experimental Therapeutics, 269(3), 1101-1107. [Link]

-

Semantic Scholar. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

-

International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). CYP-mediated bioactivation of furan to form reactive metabolite. [Link]

-

Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

-

von Pressentin, M. M., et al. (2014). Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. Archives of Toxicology, 88(12), 2147-2157. [Link]

-

Li, Y., et al. (2022). An update on animal models of liver fibrosis. Frontiers in Pharmacology, 13, 991578. [Link]

-

U.S. Food and Drug Administration. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

-

Singh, D., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 984853. [Link]

-

McGill, M. R., & Jaeschke, H. (2013). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Biochimica et Biophysica Acta, 1832(9), 1435-1445. [Link]

-

ResearchGate. (2025). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

-

Salleh, M., et al. (2019). Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice. Veterinary World, 12(11), 1802-1808. [Link]

-

Pharmpedia. (2024). Pharmacological activity of furan derivatives. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive metabolites from the bioactivation of toxic methylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

- 15. histologix.com [histologix.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]

- 18. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. veterinaryworld.org [veterinaryworld.org]

- 23. hyphadiscovery.com [hyphadiscovery.com]

Application Notes & Protocols: A-Guide to the Safe Handling and Disposal of Halogenated Organic Acids

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of halogenated organic acids. It outlines the inherent hazards, details necessary personal protective equipment, provides step-by-step protocols for routine handling and emergency spill response, and describes compliant disposal pathways. The protocols herein are designed to ensure personnel safety and environmental protection, grounded in established chemical safety principles and regulatory standards.

Introduction: The Dual Nature of Halogenated Organic Acids

Halogenated organic acids are carboxylic acids containing one or more halogen atoms (F, Cl, Br, I). This structural feature significantly alters their chemical properties compared to their non-halogenated counterparts. The high electronegativity of halogens increases the acidity and reactivity of these compounds, making them invaluable reagents in organic synthesis, catalysis, and as active pharmaceutical ingredients. However, this enhanced reactivity also presents significant hazards.

These compounds are often corrosive, capable of causing severe chemical burns upon contact with skin and eyes.[1][2][3][4] Inhalation of their vapors can lead to respiratory tract irritation and, in severe cases, pulmonary edema.[2][3][4] Furthermore, many halogenated organic compounds are recognized for their potential long-term health effects, including organ damage and carcinogenicity, and pose a threat to aquatic ecosystems.[5][6] Therefore, a robust understanding and strict adherence to safety protocols are not merely best practices but essential requirements for their use.

This guide will focus on two common examples to illustrate these principles: Trifluoroacetic Acid (TFA) and Dichloroacetic Acid (DCA) .

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundational step before any laboratory work involving halogenated organic acids. This involves consulting the Safety Data Sheet (SDS) for each specific acid to understand its unique hazard profile.

Key Hazards Associated with Halogenated Organic Acids

-

Corrosivity: Capable of causing severe skin burns, eye damage, and irritation to the respiratory tract.[2][3][4]

-

Toxicity: May cause systemic effects, including damage to the liver, kidneys, and nervous system upon exposure.[2][5] Some are suspected carcinogens.[5][6]

-

Environmental Hazard: Many are toxic to aquatic life and can persist in the environment.[7][8]

-

Reactivity: Can react violently with bases and are corrosive to many metals, potentially producing flammable hydrogen gas.[4]

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through a hierarchy of controls.

Engineering Controls:

-

Fume Hood: All work with concentrated halogenated organic acids must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on the specific hazards and potential for exposure.[12][13]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles AND a face shield.[9][10] | Protects against splashes and vapors. A face shield provides broader protection for the face. |

| Hand Protection | Double gloving with appropriate chemical-resistant gloves (e.g., nitrile as an inner layer, with an outer glove of Viton® or thick-cut nitrile).[10] | No single glove material is impervious to all chemicals. Double gloving provides an extra layer of protection. Always consult the glove manufacturer's compatibility chart for the specific acid being used.[10] |

| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[9][10] | Protects skin from accidental splashes and contact. |

| Respiratory | Typically not required when using a fume hood. For emergencies or large spills, a respirator with an appropriate acid gas cartridge may be necessary.[11] | Provides protection from inhaling high concentrations of vapors. |

Standard Operating Procedures for Safe Handling

Adherence to standardized procedures is crucial for minimizing risks during routine laboratory operations.

General Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly.

-

Transporting: When moving halogenated organic acids, use secondary containment, such as a spill-proof bottle carrier.[9]

-

Dispensing:

-

For small volumes, use a calibrated pipette with a bulb or an automated dispenser. Never pipette by mouth.

-

For larger volumes, use a siphon or a pump to transfer the acid, minimizing the risk of splashes.[10]

-

-

Dilution: Always add acid to water slowly , never the other way around, to dissipate the heat generated during this exothermic process.[9][14] This prevents boiling and splashing of the corrosive material.

-

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Segregate halogenated organic acids from incompatible materials, especially bases, oxidizing agents, and reactive metals.[9][10][15][16][17]

-

Use corrosion-resistant storage cabinets. Do not use metal cans for storage as the acids can corrode them over time.[10]

-

Ensure all containers are clearly and accurately labeled according to GHS standards.[5]

-

Emergency Procedures: Spill Response

Prompt and correct response to a spill is critical to prevent injury and environmental contamination.

Spill Response Workflow

Caption: Workflow for responding to a halogenated organic acid spill.

Protocol for a Small, Contained Spill (e.g., < 1 Liter inside a fume hood)

-

Alert Personnel: Immediately notify others in the lab.[18]

-

Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, goggles, a face shield, and a chemical-resistant apron.[19]

-

Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow to prevent it from spreading.[18][19]

-

Neutralization: Slowly apply a neutralizing agent such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[18][20] Avoid adding the neutralizer too quickly, as this can cause vigorous foaming and heat generation.[18]

-

Verification: Test the pH of the mixture with pH paper to ensure it is between 5.5 and 9.5.[18][21][22]

-

Absorption: Once neutralized, absorb the liquid with vermiculite or another inert absorbent.[18][20]

-

Collection: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

-

Decontamination: Clean the spill area with soap and water.[22]

-

Disposal: Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste.

Waste Management and Disposal Protocols

Improper disposal of halogenated organic acids can have severe environmental consequences. These compounds must be treated as hazardous waste.[21][23]

Waste Segregation and Collection

-

Dedicated Waste Stream: Halogenated organic waste must be collected separately from non-halogenated organic waste.[5][23][24] This is critical because the disposal methods differ significantly.

-

Container Labeling: Use a designated, properly labeled "Halogenated Organic Waste" container. The label must include the full chemical names of all components.[5] Do not use abbreviations.

-

Container Integrity: Ensure waste containers are kept closed except when adding waste, are made of a compatible material (e.g., HDPE, not metal), and are stored in a secondary containment tray.[5]

Disposal Decision Pathway